N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20191039
InChI: InChI=1S/C19H20BrNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3
SMILES:
Molecular Formula: C19H20BrNO3S
Molecular Weight: 422.3 g/mol

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

CAS No.:

Cat. No.: VC20191039

Molecular Formula: C19H20BrNO3S

Molecular Weight: 422.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide -

Specification

Molecular Formula C19H20BrNO3S
Molecular Weight 422.3 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
Standard InChI InChI=1S/C19H20BrNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3
Standard InChI Key PAJMBGAHHWROGM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Introduction

The compound N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C18H18BrNO3S, with a molecular weight of approximately 408.31 g/mol. The compound contains three key functional groups:

  • A bromobenzyl moiety,

  • A dioxidotetrahydrothiophene ring,

  • A 4-methylbenzamide core.

Structural Details

The structure of the compound includes:

  • Bromobenzyl Group: A benzene ring substituted with a bromine atom at the meta position, enhancing its electrophilic properties.

  • Dioxidotetrahydrothiophene Ring: A sulfur-containing heterocyclic ring with two oxygen atoms contributing to its electron-withdrawing nature.

  • 4-Methylbenzamide Core: A benzamide group substituted with a methyl group at the para position, which can influence its lipophilicity and pharmacokinetic properties.

The compound's structure is depicted as follows:

PropertyDetails
Molecular FormulaC18H18BrNO3S
Molecular Weight408.31 g/mol
Functional GroupsBromobenzyl, dioxidotetrahydrothiophene, benzamide
SMILES NotationC1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)C

Synthesis and Characterization

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide likely involves:

  • Formation of the bromobenzyl intermediate: Utilizing bromination reactions on benzyl derivatives.

  • Coupling with dioxidotetrahydrothiophene: Reacting a thiophene derivative with oxidizing agents to introduce sulfone groups.

  • Amidation Reaction: Combining the bromobenzyl and dioxidotetrahydrothiophene intermediates with 4-methylbenzoic acid or its derivatives under suitable conditions.

Characterization techniques for this compound include:

  • Nuclear Magnetic Resonance (NMR): Proton (1^1H) and carbon (13^13C) spectra to confirm structural connectivity.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups through characteristic absorption bands.

Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: The bromine atom and sulfone group may enhance interactions with microbial enzymes, leading to potential antibacterial or antifungal activity.

  • Anticancer Potential: Structural analogs have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

  • Anti-inflammatory Activity: The amide group can interact with enzymes like cyclooxygenase (COX), reducing inflammation.

Biological Evaluation

While specific biological data for this compound is unavailable, related compounds have been evaluated for:

  • Antimicrobial Activity: Using turbidimetric methods against Gram-positive and Gram-negative bacteria.

  • Cytotoxicity Assays: Testing against human cancer cell lines using methodologies like Sulforhodamine B (SRB) assays.

  • Molecular Docking Studies: Simulating interactions with target proteins to predict binding affinity and activity.

Research Findings on Analogous Compounds

Studies on structurally related molecules reveal:

  • Enhanced activity due to halogenation (e.g., bromine substitution).

  • Improved metabolic stability from sulfone groups.

  • Favorable pharmacokinetics influenced by methyl substitutions on aromatic rings.

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